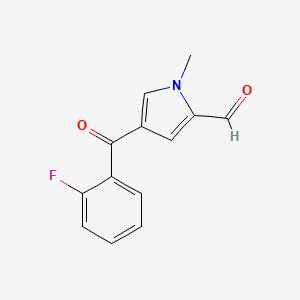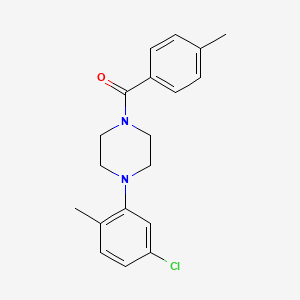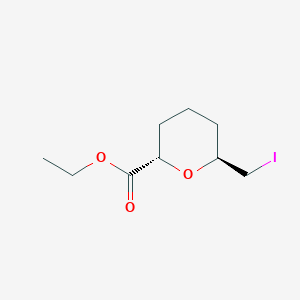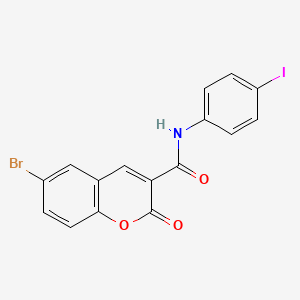
4-(2-Fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(2-Fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted at the 1-position with a methyl group and at the 4-position with a 2-fluorobenzoyl group. Additionally, there is a carbaldehyde group attached to the 2-position of the pyrrole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrole ring, the introduction of the methyl group, and the attachment of the 2-fluorobenzoyl and carbaldehyde groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrrole ring and the benzoyl group would likely contribute to the compound’s stability. The fluorine atom in the benzoyl group would be expected to be highly electronegative, pulling electron density towards itself .Chemical Reactions Analysis
The reactivity of this compound would depend on various factors, including the presence of the electron-rich pyrrole ring and the electron-withdrawing fluorobenzoyl and carbaldehyde groups. These groups could potentially make the compound susceptible to electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbaldehyde group and the electronegative fluorine atom could impact the compound’s solubility in different solvents. The compound’s melting and boiling points would depend on the strength of the intermolecular forces between its molecules .Applications De Recherche Scientifique
New Synthesis of 3-Fluoropyrroles
This research demonstrates an efficient preparation method for 3-fluorinated pyrroles, a compound class related to "4-(2-Fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde". The synthesis involves electrophilic alpha,alpha-difluorination followed by dehydrofluorination, offering a novel entry into various 3-fluorinated pyrroles. This methodology could be applicable to the synthesis or functionalization of similar compounds for use in material science or pharmaceutical research (Surmont et al., 2009).
Synthesis of Fluorine-Containing Pyrrolyl-Substituted Compounds
This study reports the high-yield synthesis of fluorine-containing pyrrolyl-substituted benzothiazinones, demonstrating the versatility of fluorinated pyrroles in synthesizing complex molecules. These compounds were characterized by various spectroscopic methods, indicating potential applications in the development of novel materials or bioactive molecules (Nosova et al., 2019).
Novel Synthesis of Pyrrolo[2,1-c][1,4]benzodiazocine
This research outlines a novel synthesis pathway for the pyrrolo[2,1-c][1,4]benzodiazocine ring system, starting from 1H-pyrrole-2-carbaldehyde. This synthesis route could be explored for generating novel compounds with potential applications in medicinal chemistry or material science (Koriatopoulou et al., 2008).
Facile and Regioselective Synthesis of Substituted Pyrazoles
A method developed for the regioselective synthesis of substituted pyrazoles from 2-fluorobenzaldehydes showcases the potential of fluorinated precursors in synthesizing heterocyclic compounds. These findings could hint at the utility of "4-(2-Fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde" in generating fluorescent compounds for use in OLEDs or as bioactive molecules (Szlachcic et al., 2017).
Mécanisme D'action
Without specific information about the biological activity of this compound, it’s difficult to predict its mechanism of action. If it were biologically active, the mechanism could depend on a variety of factors, including the compound’s ability to interact with biological macromolecules such as proteins or DNA .
Orientations Futures
Propriétés
IUPAC Name |
4-(2-fluorobenzoyl)-1-methylpyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c1-15-7-9(6-10(15)8-16)13(17)11-4-2-3-5-12(11)14/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYVVGQWXOTSRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C=O)C(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2H-tetrazole-5-carboxamide](/img/structure/B2612459.png)
![4-{[(2,4-dichlorobenzyl)amino]methylene}-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2612462.png)

![7-(4-benzoylpiperazin-1-yl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2612468.png)

![3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B2612470.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2612471.png)
![6-amino-4-[2-(dimethylamino)ethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2612472.png)
![2,5-dichloro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide](/img/structure/B2612474.png)


![N-(2-methoxyphenyl)-5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2612478.png)
![1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B2612480.png)
![2-(1-((4-bromophenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2612481.png)